Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate
Description
Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate is a synthetic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a lipophilic 3,5-bis(trifluoromethyl)phenyl group and at position 5 with an octanoate ester chain. The 1,2,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions, while the trifluoromethyl groups enhance electron-withdrawing effects and lipophilicity. The octanoate ester likely serves as a prodrug moiety, improving bioavailability through passive membrane diffusion .
Properties
IUPAC Name |
methyl 8-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F6N2O3/c1-29-16(28)8-6-4-2-3-5-7-15-26-17(27-30-15)12-9-13(18(20,21)22)11-14(10-12)19(23,24)25/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAIFHKNJAWMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC1=NC(=NO1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with an appropriate precursor to form the oxadiazole ring . The reaction conditions often require the use of solvents like ethylene glycol and heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through extraction and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often using reagents like organoboranes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and organoboranes for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate has shown efficacy against various bacterial strains. For instance, derivatives similar to this compound have demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 2× MIC (minimum inhibitory concentration) .
Anticancer Potential
The anticancer properties of this compound are under investigation. Studies have linked compounds with trifluoromethyl groups to enhanced cytotoxicity against cancer cell lines. For example, related oxadiazole derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines . The proposed mechanisms of action include:
- Inhibition of DNA replication : Compounds may intercalate into DNA or inhibit topoisomerase activity.
- Induction of apoptosis : Activation of caspases leading to programmed cell death has been observed in related compounds.
Pesticidal Properties
Compounds with similar structural features have been explored for their pesticidal activities. The presence of the trifluoromethyl group may enhance the stability and efficacy of these compounds as agrochemicals, potentially leading to new formulations for pest control .
Chemical Derivatization
This compound can be utilized in chemical derivatization processes to modify surfaces for various applications, including sensor technology and nanotechnology. The compound's ability to form stable bonds with different substrates makes it valuable in creating functionalized materials .
Synthetic Routes and Production Methods
The synthesis of this compound typically involves several steps:
- Reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with appropriate precursors to form the oxadiazole ring.
- Use of continuous flow reactors for industrial production ensures consistent quality and yield .
Antimicrobial Research
A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole compounds exhibited significant antimicrobial activity against a range of pathogens, highlighting the potential use of this compound in developing new antibiotics .
Anticancer Studies
Recent investigations into the anticancer properties of similar compounds revealed that they could induce apoptosis in cancer cells at low concentrations. This finding supports the potential therapeutic application of this compound in oncology .
Mechanism of Action
The mechanism of action of Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate involves its interaction with molecular targets through its trifluoromethyl groups and oxadiazole ring. These interactions can modulate various biological pathways, potentially leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
Table 1: Structural Features of Key Compounds
| Compound | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | 1,2,4-Oxadiazole | 3,5-bis(trifluoromethyl)phenyl (position 3); octanoate ester (position 5) | Ester, trifluoromethyl |
| AM-694 (N-[3,5-Bis(trifluoromethyl)phenyl]-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide) | 1,2,4-Oxadiazole | 4-chlorophenyl (position 3); propanamide chain (position 5) | Amide, trifluoromethyl, chloro |
| Aprepitant | Morpholine-triazolone | 3,5-bis(trifluoromethyl)phenyl (ether-linked); 4-fluorophenyl | Ether, fluorophenyl, trifluoromethyl |
Key Observations :
- The target compound and AM-694 share the 1,2,4-oxadiazole core but differ in substituents: the target compound has a longer octanoate ester chain, while AM-694 features a 4-chlorophenyl group and a propanamide .
- Aprepitant lacks an oxadiazole ring but incorporates a morpholine-triazolone scaffold with the same 3,5-bis(trifluoromethyl)phenyl group via an ether linkage .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₁F₆N₂O₃ | ~478.4 | 5.8–6.2 | Low (lipophilic) |
| AM-694 | C₁₉H₁₂ClF₆N₃O₂ | 488.8 | 4.5–5.0 | Moderate (amide polarity) |
| Aprepitant | C₂₃H₂₁F₇N₄O₃ | 534.4 | 4.0–4.5 | Low (crystalline form) |
Key Observations :
Pharmacological and Metabolic Comparisons
Table 3: Pharmacological Profiles
Key Observations :
- The target compound’s ester group may act as a prodrug, releasing an active carboxylic acid metabolite in vivo, whereas AM-694’s amide group ensures prolonged receptor engagement.
- Aprepitant’s NK1 antagonism highlights the versatility of the 3,5-bis(trifluoromethyl)phenyl group in diverse therapeutic targets .
Biological Activity
Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a 1,2,4-oxadiazole moiety and a trifluoromethyl phenyl group. Its molecular formula is with a molecular weight of approximately 408.39 g/mol. The trifluoromethyl groups enhance lipophilicity and may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the 1,2,4-oxadiazole ring have shown efficacy against various bacterial strains. A study focusing on related oxadiazole derivatives reported potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 2× MIC (minimum inhibitory concentration) .
Anticancer Potential
The anticancer properties of this compound are under investigation. Compounds that incorporate trifluoromethyl groups have been linked to enhanced cytotoxicity against cancer cell lines. A related study demonstrated that similar oxadiazole derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines .
The proposed mechanism of action for compounds like this compound includes:
- Inhibition of DNA replication : Compounds may intercalate into DNA or inhibit topoisomerase activity.
- Induction of apoptosis : Activation of caspases leading to programmed cell death has been observed in related compounds.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against bacterial strains including E. coli and Pseudomonas aeruginosa. The results indicated that this compound demonstrated significant activity at concentrations lower than those required for traditional antibiotics .
Cytotoxicity Assessment
In vitro cytotoxicity tests conducted on human lung fibroblast cells revealed that the compound exhibited a dose-dependent reduction in cell viability with an IC50 value indicative of moderate cytotoxicity . This suggests potential applications in targeting cancerous cells while sparing normal cells.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.39 g/mol |
| Antimicrobial Activity (MRSA) | Effective at 2× MIC |
| Cytotoxicity (IC50 on fibroblasts) | Moderate (exact value TBD) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
